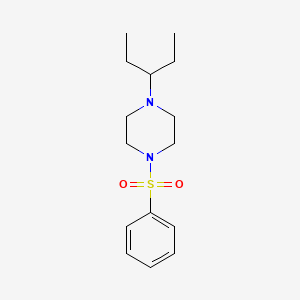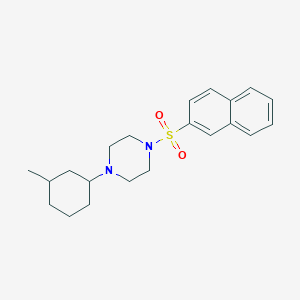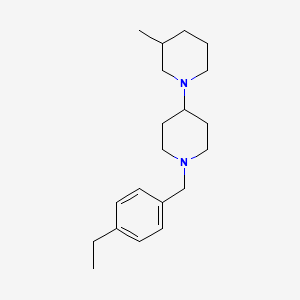![molecular formula C20H22F3N3O3S B10884208 N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a sulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiophenols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring and sulfonyl group contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated piperazine derivatives and sulfonyl-containing phenyl compounds. Examples include:
- N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide
- N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide .
Uniqueness
N~1~-[4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring and sulfonyl group contribute to its binding affinity and specificity.
Propiedades
Fórmula molecular |
C20H22F3N3O3S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H22F3N3O3S/c1-15(27)24-17-6-8-18(9-7-17)30(28,29)26-12-10-25(11-13-26)14-16-4-2-3-5-19(16)20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27) |
Clave InChI |
GPLXWZWNPFWYPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10884127.png)


![Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884159.png)
![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
![Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10884189.png)

![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
-yl)methanone](/img/structure/B10884213.png)
![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
![1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10884230.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
